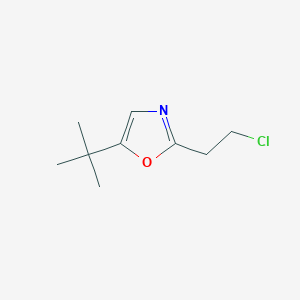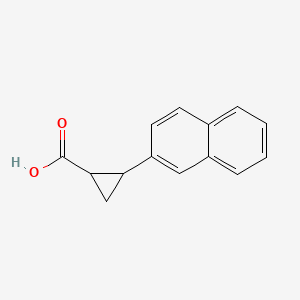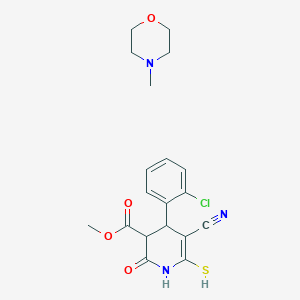![molecular formula C7H10N4O B6144355 5-[1-(hydroxyimino)ethyl]-4-methylpyrimidin-2-amine CAS No. 1050886-14-0](/img/structure/B6144355.png)
5-[1-(hydroxyimino)ethyl]-4-methylpyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[1-(hydroxyimino)ethyl]-4-methylpyrimidin-2-amine is a chemical compound belonging to the pyrimidine group. It has the molecular formula C₇H₁₀N₄O and a molecular weight of 166.18 g/mol. This compound is characterized by the presence of a hydroxyimino group attached to an ethyl chain, which is further connected to a methylpyrimidin-2-amine structure.
Aplicaciones Científicas De Investigación
5-[1-(hydroxyimino)ethyl]-4-methylpyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Métodos De Preparación
The synthesis of 5-[1-(hydroxyimino)ethyl]-4-methylpyrimidin-2-amine involves several steps. One common method includes the reaction of 4-methylpyrimidin-2-amine with an appropriate oxime precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
5-[1-(hydroxyimino)ethyl]-4-methylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo substitution reactions where the hydroxyimino group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Mecanismo De Acción
The mechanism of action of 5-[1-(hydroxyimino)ethyl]-4-methylpyrimidin-2-amine involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with target proteins, affecting their function. The compound may also interact with nucleic acids, influencing gene expression and cellular processes .
Comparación Con Compuestos Similares
5-[1-(hydroxyimino)ethyl]-4-methylpyrimidin-2-amine can be compared with other similar compounds, such as:
This compound: This compound has a similar structure but may differ in the position or nature of substituents.
Ethyl cyanohydroxyiminoacetate: This compound has a similar hydroxyimino group but is used primarily in peptide synthesis.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-[1-(hydroxyimino)ethyl]-4-methylpyrimidin-2-amine involves the conversion of 4-methylpyrimidin-2-amine to the target compound through a series of reactions.", "Starting Materials": [ "4-methylpyrimidin-2-amine", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Ethyl bromide", "Sodium acetate", "Acetic acid", "Sodium nitrite", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Conversion of 4-methylpyrimidin-2-amine to 4-methylpyrimidin-2-ylamine hydrochloride using hydroxylamine hydrochloride and sodium hydroxide.", "Step 2: Alkylation of 4-methylpyrimidin-2-ylamine hydrochloride with ethyl bromide to form 4-ethylpyrimidin-2-ylamine hydrobromide.", "Step 3: Conversion of 4-ethylpyrimidin-2-ylamine hydrobromide to 5-ethyl-4-methylpyrimidin-2-ylamine using sodium acetate and acetic acid.", "Step 4: Diazotization of 5-ethyl-4-methylpyrimidin-2-ylamine with sodium nitrite and hydrochloric acid to form 5-ethyl-4-methylpyrimidin-2-yl diazonium chloride.", "Step 5: Reaction of 5-ethyl-4-methylpyrimidin-2-yl diazonium chloride with hydroxylamine hydrochloride to form 5-ethyl-4-methylpyrimidin-2-yl-N-hydroxyimidoamide.", "Step 6: Alkylation of 5-ethyl-4-methylpyrimidin-2-yl-N-hydroxyimidoamide with ethyl bromide to form 5-ethyl-4-methylpyrimidin-2-yl-N-(1-ethyl)hydroxyimidoamide.", "Step 7: Conversion of 5-ethyl-4-methylpyrimidin-2-yl-N-(1-ethyl)hydroxyimidoamide to 5-[1-(hydroxyimino)ethyl]-4-methylpyrimidin-2-amine using sodium bicarbonate and water." ] } | |
Número CAS |
1050886-14-0 |
Fórmula molecular |
C7H10N4O |
Peso molecular |
166.18 g/mol |
Nombre IUPAC |
N-[1-(2-amino-4-methylpyrimidin-5-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C7H10N4O/c1-4-6(5(2)11-12)3-9-7(8)10-4/h3,12H,1-2H3,(H2,8,9,10) |
Clave InChI |
BVEHPLGWBSQSDU-UHFFFAOYSA-N |
SMILES isomérico |
CC1=NC(=NC=C1/C(=N/O)/C)N |
SMILES |
CC1=NC(=NC=C1C(=NO)C)N |
SMILES canónico |
CC1=NC(=NC=C1C(=NO)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{4-[3-(4-chlorophenoxy)propoxy]phenyl}methanamine](/img/structure/B6144288.png)



![2-amino-N-[2-(propan-2-yl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B6144314.png)


![2-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoic acid hydrobromide](/img/structure/B6144337.png)


![methyl({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl})amine dihydrochloride](/img/structure/B6144372.png)

